physicochemical properties of 2-(6-Chloro-1H-indazol-3-yl)acetic acid
physicochemical properties of 2-(6-Chloro-1H-indazol-3-yl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Chloro-1H-indazol-3-yl)acetic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As an indazole derivative, this molecule serves as a valuable scaffold and building block for more complex therapeutic agents. An in-depth understanding of its properties, from solubility and acidity to thermal stability and spectroscopic signatures, is paramount for its effective utilization in research and development. This document synthesizes theoretical data with practical, field-proven methodologies for its characterization, offering researchers and drug development professionals a foundational resource for their work.
Chemical Identity and Structure
Accurate identification is the cornerstone of all subsequent experimental work. 2-(6-Chloro-1H-indazol-3-yl)acetic acid is classified as a substituted indazole, featuring a chloro group at the 6-position of the bicyclic aromatic ring and an acetic acid moiety at the 3-position.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(6-chloro-1H-indazol-3-yl)acetic acid | [1] |
| CAS Number | 35715-85-6 | [2][3][4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |
| Molecular Weight | 210.62 g/mol | [1][4] |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | [1] |
| InChIKey | PSEDUPQQLIMVBQ-UHFFFAOYSA-N | [1] |
The structural integrity of the indazole core combined with the reactive potential of the carboxylic acid group makes this compound a versatile intermediate in organic synthesis.
Summary of Physicochemical Properties
The behavior of a compound in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed and, where available, experimental data for 2-(6-Chloro-1H-indazol-3-yl)acetic acid.
Table 2: Key Physicochemical Data
| Property | Value | Significance & Implications | Source |
| Physical State | Solid (predicted) | Affects handling, storage, and formulation. | N/A |
| Boiling Point | 463.9 °C at 760 mmHg | High boiling point indicates good thermal stability. | [1] |
| Density | 1.566 g/cm³ | Useful for formulation and process chemistry calculations. | [1] |
| logP (Octanol/Water) | 1.843 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is favorable for drug-likeness. | [1] |
| pKa (Predicted) | ~4-5 | The carboxylic acid group dictates its acidic nature. At physiological pH (~7.4), it will exist predominantly in its deprotonated, anionic form, impacting solubility and receptor interactions. | N/A |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | TPSA is a key predictor of drug transport properties. A value < 140 Ų is generally associated with good cell permeability. | [1] |
| Hydrogen Bond Donors | 2 | The N-H of the indazole and O-H of the carboxylic acid can donate hydrogen bonds, influencing solubility and binding interactions. | [1] |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and carbonyl oxygen can accept hydrogen bonds. | [1] |
| Storage Temperature | 2-8°C | Recommended storage conditions suggest potential for slow degradation at ambient temperatures over long periods. | [4] |
In-Depth Analysis of Core Properties
Solubility Profile
The solubility of 2-(6-Chloro-1H-indazol-3-yl)acetic acid is a critical parameter for its application in both synthetic reactions and biological assays.
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Aqueous Solubility: Due to the acidic carboxylic acid group, its aqueous solubility is highly pH-dependent. In acidic media (pH < pKa), the molecule will be in its neutral, less soluble form. In neutral to basic media (pH > pKa), it deprotonates to form a carboxylate salt, which is significantly more water-soluble.
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Organic Solubility: Based on its moderate logP and chemical structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). This is a common characteristic for such heterocyclic compounds used in drug discovery screening.[]
Acidity and Ionization (pKa)
Understanding the pKa is vital for:
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Salt Formation: The compound can be readily converted to various salts (e.g., sodium, potassium) to enhance aqueous solubility and improve handling characteristics.
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Biological Transport: The ionization state affects how the molecule crosses biological membranes. The neutral form is typically more membrane-permeable, while the ionized form interacts more readily with aqueous environments.
Caption: Relationship between pH, pKa, and ionization state.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of 2-(6-Chloro-1H-indazol-3-yl)acetic acid requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure.
Chromatography
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this one.[6]
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Typical Method: A reversed-phase C18 column is ideal. A gradient elution using a mobile phase of water and acetonitrile, often modified with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), provides excellent separation of the main compound from potential impurities.
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Detection: The indazole ring contains a strong chromophore, making UV detection (typically between 210-320 nm) highly sensitive and effective.
Caption: Standard workflow for HPLC purity analysis.
Spectrometry and Spectroscopy
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Mass Spectrometry (MS): Essential for confirming molecular weight. The calculated exact mass is 210.0196052 Da.[1][7] In the mass spectrum, one would expect to see the [M+H]⁺ ion at m/z 211.0274 or the [M-H]⁻ ion at m/z 209.0118. A key diagnostic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by ~2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
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¹H NMR: Expected signals would include:
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Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the indazole ring.
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A singlet around 3.7-4.0 ppm corresponding to the two protons of the methylene (-CH₂) group.
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A broad singlet (often >10 ppm) for the carboxylic acid proton (-COOH).
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A very broad singlet for the indazole N-H proton.
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-
¹³C NMR: Would show nine distinct carbon signals, including a characteristic downfield signal (>170 ppm) for the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorption bands would include:
-
A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
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A sharp, strong band around 1700 cm⁻¹ for the C=O (carbonyl) stretch.
-
A band around 3200-3400 cm⁻¹ for the N-H stretch of the indazole ring.
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Bands in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching.
-
Standard Experimental Protocols
The following protocols describe standard, validated methods for determining key physicochemical properties.
Protocol 1: Determination of Melting Point (Capillary Method)
-
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.
-
Methodology:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Load a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
Rationale: This protocol provides a quantitative measure of the sample's purity by separating the main component from any synthesis byproducts or degradation products.
-
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
-
Trustworthiness Insight: Before analyzing the sample, perform a blank injection (mobile phase only) to identify system peaks. A system suitability test using a standard of known purity should also be performed to validate the method's performance on a given day.
Conclusion
2-(6-Chloro-1H-indazol-3-yl)acetic acid is a well-defined chemical entity with properties that make it suitable for further development in medicinal chemistry. Its moderate lipophilicity, predictable acidity, and strong UV chromophore are key characteristics that facilitate its handling, analysis, and synthetic modification. The data and protocols presented in this guide provide a robust framework for researchers, ensuring that subsequent studies are built upon a solid foundation of physicochemical understanding. This authoritative grounding is essential for accelerating the journey from a chemical scaffold to a potential therapeutic candidate.
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TSI Journals. SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(3-(2-CHLORO-3-OXO-4-PHENYLCYCLOBUTYL)-1H-INDOL-1. [Link]
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PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
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PubMed. Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and liquid chromatography. [Link]
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